molecular formula C23H46O4 B14237401 Tricos-5-ene-1,2,3,4-tetrol CAS No. 375798-03-1

Tricos-5-ene-1,2,3,4-tetrol

Cat. No.: B14237401
CAS No.: 375798-03-1
M. Wt: 386.6 g/mol
InChI Key: RHCDVIUYKKEJAD-UHFFFAOYSA-N
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Description

Tricos-5-ene-1,2,3,4-tetrol is a high-purity biochemical supplied for use as a critical reference standard in laboratory research. This polyunsaturated fatty alcohol derivative, characterized by a 23-carbon chain with a double bond at the 5-position and four hydroxyl groups, is of significant interest in several scientific fields. Researchers may employ this compound as a key intermediate in the synthetic pathways of complex lipids or as a standard in analytical chemistry for method development and calibration, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS). Its unique structure also makes it a candidate for investigating biomembrane properties and fluidity. Furthermore, it may serve as a precursor in studies exploring the structure-activity relationships of bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the specific scientific literature for detailed protocols and applications relevant to their work.

Properties

CAS No.

375798-03-1

Molecular Formula

C23H46O4

Molecular Weight

386.6 g/mol

IUPAC Name

tricos-5-ene-1,2,3,4-tetrol

InChI

InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)23(27)22(26)20-24/h18-19,21-27H,2-17,20H2,1H3

InChI Key

RHCDVIUYKKEJAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CC(C(C(CO)O)O)O

Origin of Product

United States

Contextualization Within Long Chain Polyhydroxylated Compounds and Unsaturated Lipids

Tricos-5-ene-1,2,3,4-tetrol belongs to the family of polyhydroxylated fatty alcohols (PFAs), a class of lipids characterized by a long carbon backbone with multiple hydroxyl (-OH) groups. The presence of both a long hydrocarbon chain and polar hydroxyl groups gives these molecules amphiphilic properties.

Long-chain polyhydroxylated and unsaturated lipids are widespread in nature. d-nb.info For instance, polyhydroxylated fatty acids are key structural components of protective plant polymers like cutin. researchgate.net The hydroxyl groups can influence the physical properties of lipid membranes, affecting their fluidity and organization through hydrogen bonding. nih.gov

In marine environments, organisms are a rich source of novel polyhydroxylated compounds, including sterols and fatty acids. europa.euresearchgate.net These compounds often exhibit unique structural features, such as multiple stereocenters and varying degrees of unsaturation, which are critical to their biological function. researchgate.net For example, polyhydroxylated fatty alcohols extracted from avocado have been identified and are researched for their biological activities. nih.govgoogle.comresearchgate.netbohrium.com The combination of a long alkyl chain and multiple hydroxyl groups, as seen in this compound, is a recurring motif in these natural products.

Table 1: Examples of Naturally Occurring Long-Chain Polyhydroxylated Lipids

Compound Class Example Compound Natural Source Structural Features
Polyhydroxylated Fatty Acids 9,10,18-Trihydroxyoctadecanoic acid (Phloionolic acid) Plant cutin (e.g., cork) C18 saturated chain, three hydroxyl groups. gerli.com
Polyhydroxylated Fatty Alcohols Avocadene (1-acetoxy-2,4-dihydroxy-n-heptadeca-16-ene) Avocado (Persea americana) C17 unsaturated chain, multiple hydroxyls (often acetylated). google.comresearchgate.net
Polyhydroxylated Sterols Cholest-3β,5α,6β-triol Marine Sponges Steroid nucleus with multiple hydroxyl groups. researchgate.net

Significance in Natural Product Chemistry and Organic Synthesis Research

The structural complexity and potent bioactivity of polyhydroxylated natural products make them compelling targets for organic synthesis. nih.gov The synthesis of long polyol chains, such as the 1,2,3,4-tetrol unit in Tricos-5-ene-1,2,3,4-tetrol, presents a significant challenge in controlling stereochemistry.

Key areas of significance include:

Target for Total Synthesis: Many polyketides, a large class of natural products, feature extended 1,3-polyol arrays. nih.govthieme-connect.com The synthesis of these molecules is a major driver for the development of new synthetic methods. uq.edu.au The potential biological activity of compounds like this compound, by analogy to other bioactive lipids, makes them attractive, albeit challenging, synthetic targets.

Development of Stereoselective Methodologies: The creation of multiple, contiguous stereocenters, such as the C1-C4 tetrol unit, requires precise control. Research in this area focuses on developing catalytic, stereoselective reactions. rsc.orgnih.gov Strategies include substrate-controlled reductions, asymmetric hydrogenations, and iterative approaches that build up the polyol chain one unit at a time. thieme-connect.comjst.go.jp These methods are crucial for accessing all possible stereoisomers of a target molecule to enable thorough structure-activity relationship studies. rsc.orgjst.go.jp

Bioactive Compound Discovery: Marine organisms, in particular, produce a vast array of polyhydroxylated compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory properties. europa.euup.ac.zanih.govnih.gov The isolation and synthesis of these natural products are fundamental to drug discovery programs. up.ac.za The polyhydroxylated fatty alcohol structure is a key pharmacophore in many of these discoveries.

Overview of Academic Research Trajectories for Polyol Compounds

Total Synthesis Approaches to the Tetrol Scaffold

The construction of the 1,2,3,4-tetrol core is a pivotal aspect of the total synthesis of this compound. Several powerful stereoselective methods have been developed for the synthesis of polyol frameworks, which can be adapted for this specific target.

Stereoselective and Enantioselective Pathways to 1,2,3,4-Tetraols

The creation of the four contiguous stereocenters in the 1,2,3,4-tetrol unit demands precise control over the stereochemistry. General strategies for the synthesis of acyclic 1,2,3,4-tetraols often rely on iterative processes or the use of chiral building blocks. acs.org For instance, the synthesis of diastereomeric (4S)-pentane-1,2,3,4-tetraols has been achieved, providing a foundational methodology for creating such structures. acs.org These approaches often involve the sequential addition of hydroxyl groups with stereochemical control at each step. The synthesis of polyketide natural products, which often contain 1,3-polyol motifs, has driven the development of versatile methods for constructing these frameworks. rsc.org

A modular synthesis strategy using iterative chain elongation with novel four-carbon building blocks has been shown to be effective for accessing all possible stereoisomers of a growing 1,3-polyol chain. rsc.orgrsc.org This method could be adapted to build the tetrol structure of this compound by employing a suitable starting material and the appropriate sequence of reactions. Furthermore, the synthesis of complex polyol marine natural products like symbiodinolide, which contains numerous chiral centers, has necessitated the development of streamlined synthetic routes that could be applicable. beilstein-journals.org

Asymmetric Hydrogenation via Dynamic Kinetic Resolution for Chiral Tetraols

Asymmetric hydrogenation is a powerful tool for establishing chirality in a molecule. When combined with dynamic kinetic resolution (DKR), it allows for the conversion of a racemic mixture into a single enantiomer of a product in high yield and enantiomeric excess. pnas.org This methodology is particularly useful for the synthesis of chiral alcohols, which are key intermediates in the construction of polyols. rsc.orgrsc.org

In the context of this compound, a precursor containing a keto group could be subjected to asymmetric hydrogenation via DKR to introduce a hydroxyl group with a specific stereochemistry. mdpi.comnih.gov For example, an iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters has been developed to produce functionalized chiral allylic alcohols with high enantioselectivity. rsc.org A similar strategy could be envisioned for a precursor to the tetrol, where the hydrogenation of a diketone or a keto-alcohol could stereoselectively generate one or more of the required chiral centers.

Application of Sharpless Asymmetric Dihydroxylation in Tetrol Synthesis

The Sharpless asymmetric dihydroxylation is a renowned method for the enantioselective synthesis of vicinal diols from prochiral alkenes. wikipedia.orgmdpi.com This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver two hydroxyl groups to the double bond in a stereocontrolled manner. wikipedia.org The choice of ligand, either AD-mix-α or AD-mix-β, determines which face of the alkene is hydroxylated, allowing for access to both enantiomers of the diol product. wikipedia.org

For the synthesis of this compound, a diene precursor could be subjected to a double Sharpless asymmetric dihydroxylation to install the four hydroxyl groups. Alternatively, an iterative approach could be employed, where a first dihydroxylation is followed by further functionalization and a second dihydroxylation. This method has been successfully used in the total synthesis of numerous polyol-containing natural products. beilstein-journals.orgmdpi.comnih.gov The high site selectivity of the reaction for the most electron-rich double bond would also be advantageous in a precursor with multiple sites of unsaturation. wikipedia.org

Utilizing C-H Activation for Oxidative Functionalization in Complex Molecule Synthesis

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that offers a more atom-economical and efficient way to construct complex molecules. mt.comacs.orgacs.org C-H activation strategies can be used to introduce hydroxyl groups into a hydrocarbon chain, potentially streamlining the synthesis of polyols. mdpi.com These reactions are typically catalyzed by transition metals, which can selectively cleave a C-H bond and replace it with a C-O bond. mt.comrutgers.edu

In the synthesis of this compound, a late-stage C-H oxidation could be a powerful strategy to install one or more of the hydroxyl groups on the tricosane (B166399) backbone. mdpi.com While achieving regioselectivity and stereoselectivity for such a transformation on a long, flexible alkyl chain remains a significant challenge, the development of new catalysts and directing groups is continually expanding the scope of these reactions. acs.org

Synthesis from Carbohydrate Precursors for Polyol Frameworks

Carbohydrates are naturally occurring, enantiopure polyols, making them attractive starting materials for the synthesis of other polyhydroxylated compounds. nih.govresearchgate.nettechscience.com A wealth of methodologies has been developed for the selective protection and deprotection of hydroxyl groups in carbohydrates, allowing for their use as chiral building blocks. nih.gov

For the synthesis of this compound, a suitable sugar derivative could serve as the precursor for the 1,2,3,4-tetrol moiety. nih.govthieme.de For example, a glucose or other hexose (B10828440) derivative could be chemically modified to expose the desired tetrol unit, which could then be coupled with the C19 alkyl chain containing the C-5 double bond. This approach leverages the inherent chirality of the starting material to establish the stereocenters of the target molecule. researchgate.net

Directed Synthesis of Specific this compound Stereoisomers

The presence of four stereocenters in the tetrol moiety of this compound means that there are 16 possible stereoisomers. The synthesis of a single, specific stereoisomer requires a highly controlled and predictable synthetic route.

Iterative chain elongation strategies are particularly well-suited for the directed synthesis of specific polyol stereoisomers. rsc.orgrsc.org By using a chiral building block and a sequence of reactions that allows for the controlled installation of each new stereocenter, it is possible to construct the desired stereoisomer in a stepwise manner. rsc.org Two-directional synthesis, where a chain is built outwards from a central starting point, is another powerful strategy for creating complex, symmetric, or asymmetric molecules.

The synthesis of all eight possible diastereomers of a tetraol skeleton has been demonstrated using an iterative four-step sequence, showcasing the power of this approach for generating stereochemical diversity. rsc.org A similar strategy could be applied to the synthesis of the various stereoisomers of this compound. By carefully selecting the chiral building blocks and the sequence of stereoselective reactions, it would be possible to access any of the 16 possible stereoisomers of the target molecule.

Below is a table summarizing the synthetic strategies and their potential application in the synthesis of this compound.

Synthetic Strategy Description Potential Application for this compound Key Intermediates/Precursors
Stereoselective Pathways to 1,2,3,4-Tetraols Iterative addition of hydroxyl groups or use of chiral building blocks to control stereochemistry.Construction of the core 1,2,3,4-tetrol unit with defined stereochemistry.Chiral aldehydes, epoxides, or other functionalized building blocks.
Asymmetric Hydrogenation via DKR Conversion of a racemic mixture to a single enantiomer of a chiral alcohol using a chiral catalyst.Introduction of one or more stereocenters in the tetrol moiety via reduction of a keto group.Racemic keto-alcohols or diketones.
Sharpless Asymmetric Dihydroxylation Enantioselective conversion of an alkene to a vicinal diol using a chiral osmium catalyst.Installation of two adjacent hydroxyl groups with controlled stereochemistry from a diene precursor.A diene or a molecule with two suitably placed double bonds.
C-H Activation Direct functionalization of a C-H bond to a C-O bond using a transition metal catalyst.Late-stage introduction of hydroxyl groups onto the long alkyl chain.The fully formed carbon skeleton of the target molecule.
Synthesis from Carbohydrate Precursors Use of naturally occurring chiral sugars as starting materials for the polyol framework.The 1,2,3,4-tetrol moiety is derived from a modified carbohydrate.Protected glucose, mannose, or other suitable sugar derivatives.
Directed Synthesis of Specific Stereoisomers Iterative and stereocontrolled construction of the molecule to produce a single desired stereoisomer.Systematic synthesis of any of the 16 possible stereoisomers of the target molecule.Chiral building blocks and stereoselective reagents.

Efficient Synthetic Routes and Atom Economy Considerations

Detailed, peer-reviewed synthetic routes specifically for this compound are not extensively documented in publicly available scientific literature. However, general principles of organic synthesis and established methods for the creation of similar polyhydroxylated, long-chain alkenes can provide a theoretical framework for its efficient synthesis, with a strong emphasis on atom economy.

Hypothetical Synthetic Strategies:

A plausible and efficient approach to this compound would likely involve the late-stage introduction of the tetrol moiety onto a pre-formed C-23 alkene backbone. This strategy minimizes the need to carry sensitive hydroxyl groups through multiple synthetic steps.

One potential route could involve the asymmetric dihydroxylation of a conjugated diene precursor. This method, often employing osmium or ruthenium catalysts, is a powerful tool for the stereocontrolled synthesis of diols. A subsequent epoxidation and dihydroxylation could then furnish the desired 1,2,3,4-tetrol arrangement.

Alternatively, modern catalytic methods for the asymmetric hydrogenation of diones could be adapted. researchgate.netresearchgate.net For instance, a 1,2,3,4-tetraketone precursor could potentially be selectively reduced to the desired tetra-ol. However, the synthesis of such a precursor for a long-chain aliphatic system might be challenging.

Atom Economy in Synthesis:

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are those where most of the atoms from the reactants are incorporated into the final product, minimizing waste.

For the synthesis of this compound, addition reactions would be highly desirable from an atom economy perspective. For example, a catalytic hydrogenation or a dihydroxylation reaction incorporates all the atoms of the reagents into the substrate. In contrast, substitution or elimination reactions generate byproducts, leading to lower atom economy.

Illustrative Data on Related Syntheses:

While specific data for this compound is unavailable, the following table illustrates the yields and stereoselectivities achieved in the synthesis of other tetra-ol compounds using modern catalytic methods, highlighting the potential for high efficiency.

Starting MaterialCatalyst SystemProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Racemic 2,3-syn-dihydroxy-1,4-dionesIr/f-amphox(1R,2R,3R,4R)-Tetraolsup to 98up to 99:1up to 99.9 researchgate.netresearchgate.net
Naphthalene DerivativesBiomimetic Iron CatalystIsomeric DiolsIsolated yieldsNot applicableNot applicable acs.org

This data from related syntheses demonstrates that high yields and excellent stereocontrol are achievable in the formation of tetrols, suggesting that an efficient synthesis of this compound is theoretically feasible with the right choice of synthetic strategy and catalyst system. The development of such a route would be a valuable contribution to the field of organic synthesis, particularly in the context of producing structurally complex natural product analogues.

Identification of Natural Sources and Organisms Producing Similar Tetraols (e.g., Fungi)

Fungi, particularly those belonging to the phyla Ascomycota and Basidiomycota, are prolific producers of a vast array of secondary metabolites, including polyhydroxylated lipids. nih.gov The genus Fusarium, notorious for producing mycotoxins like trichothecenes, is a significant source of diverse polyketide and terpenoid-derived compounds. nih.govthegoodscentscompany.com While direct isolation of this compound from a specific fungal strain is not prominently reported in readily available literature, the structural motifs are consistent with known fungal metabolites.

For instance, various fungi produce long-chain alkenyl sulphates and other polyhydroxylated lipids. nih.gov The fungus Chaetopsina sp. has been found to produce antifungal long-chain alkenyl sulphates, highlighting the capacity of fungi to synthesize long, unsaturated, and functionalized lipidic molecules. nih.gov Furthermore, fungi like Aspergillus, Penicillium, and Fusarium are known to produce a variety of volatile organic compounds, including long-chain alkanes and alkenes, which can serve as precursors for subsequent hydroxylation.

The production of polyols is a conserved trait among various fungi. copernicus.org For example, the biosynthesis of galactomannan, a polysaccharide with a mannan (B1593421) backbone and galactofuran side chains, occurs in the Golgi apparatus of Aspergillus fumigatus and involves nucleotide sugar transporters. nih.gov Although a polysaccharide, this demonstrates the fungal machinery for synthesizing and modifying complex polyhydroxylated structures.

Fungal Genus Related Polyhydroxylated Compounds/Precursors Significance
FusariumTrichothecenes (sesquiterpenoid mycotoxins), Fusarin C, ButenolideProducer of diverse mycotoxins and other secondary metabolites with polyol features. nih.govthegoodscentscompany.comfrontiersin.org
AspergillusAflatoxins, AurofusarinKnown for producing complex polyketides, some of which are polyhydroxylated.
ChaetopsinaLong-chain alkenyl sulphatesDemonstrates the ability to synthesize long, unsaturated, and functionalized lipids. nih.gov
AgrocybeProduces peroxygenases capable of hydroxylating alkanes.Possesses enzymes for the direct hydroxylation of saturated carbon chains. nih.govnih.gov
CandidaProduces ω-hydroxy fatty acids via cytochrome P450 enzymes.Contains enzymatic machinery for terminal hydroxylation of long-chain fatty acids. nih.gov

Enzymatic Mechanisms in Biosynthesis of Long-Chain Alkenyl Tetraols

The biosynthesis of a complex molecule like this compound is undoubtedly a multi-step enzymatic process. The carbon backbone is likely assembled by a polyketide synthase (PKS), followed by a series of post-PKS modifications including hydroxylations and the introduction of a double bond.

Precursor Elucidation (e.g., Farnesyl Pyrophosphate Cyclization in Terpenoid Biosynthesis)

While this compound is a C23 compound and not a classical terpenoid, the principles of terpenoid biosynthesis offer valuable insights into the generation of complex, functionalized hydrocarbon chains. Terpenoid biosynthesis initiates from the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com These are sequentially condensed to form larger prenyl pyrophosphates, such as the C15 compound farnesyl pyrophosphate (FPP). mdpi.com FPP is a critical branch point, serving as the precursor to all sesquiterpenoids. mdpi.com

In the context of trichothecene (B1219388) biosynthesis in Fusarium, FPP is cyclized by trichodiene (B1200196) synthase (encoded by the Tri5 gene) to form trichodiene, the parent hydrocarbon of all trichothecenes. mdpi.com While this pathway leads to C15 compounds, it highlights the use of a terpene precursor for the generation of a complex hydrocarbon scaffold that is subsequently heavily oxidized.

For a C23 backbone, a likely precursor would be a long-chain fatty acid or a polyketide. Fungal highly reducing polyketide synthases (HRPKSs) are known to produce long aliphatic carboxylic acid chains. uniprot.org For example, the PKS LpaA from Laetiporus produces a series of polyenes with C26-C32 chain lengths. researchgate.net It is conceivable that a specialized PKS could synthesize a C23 polyketide chain, which would then undergo extensive modification.

Role of Oxygenases and Isomerases in Polyhydroxylation and Alkene Formation

The introduction of the four hydroxyl groups and the double bond in this compound is likely catalyzed by oxygenases and isomerases.

Oxygenases , particularly cytochrome P450 monooxygenases (CYPs), are key enzymes in the functionalization of hydrocarbon skeletons in fungi. nih.govresearchgate.net CYPs are involved in a wide range of oxidative reactions, including hydroxylation, epoxidation, and dealkylation. researchgate.net In the biosynthesis of trichothecenes, multiple CYP enzymes encoded by Tri genes are responsible for the extensive oxygenation of the trichodiene core. nih.gov

Fungal CYPs from the CYP52 and CYP505 families are known to be involved in the ω-hydroxylation of fatty acids. plos.orgd-nb.info For instance, CYP52A21 from Candida albicans can hydroxylate dodecanoic acid at the terminal (ω) and sub-terminal (ω-1) positions. nih.gov The peroxygenase from Agrocybe aegerita can hydroxylate linear alkanes up to C16 at the 2- and 3-positions. nih.govnih.gov The formation of a 1,2,3,4-tetraol moiety would likely require a series of sequential hydroxylations, possibly involving multiple P450s or a multifunctional P450 with broad substrate tolerance. The formation of vicinal diols can also proceed through the enzymatic hydrolysis of an epoxide precursor, a reaction also catalyzed by certain hydrolases.

Isomerases are enzymes that catalyze the rearrangement of atoms within a molecule, including the formation of double bonds. nih.gov The introduction of the double bond at the C-5 position of the tricosane chain could be catalyzed by a desaturase, a type of oxidoreductase that introduces double bonds into fatty acid chains. Alternatively, an isomerase could shift the position of an existing double bond.

Enzyme Class Function in Biosynthesis Example
Polyketide Synthase (PKS)Synthesis of the long-chain carbon backbone.LpaA from Laetiporus produces C26-C32 polyenes. researchgate.net
Cytochrome P450 Monooxygenase (CYP)Hydroxylation of the carbon chain to form the tetraol moiety.CYP52 and CYP505 families in fungi hydroxylate fatty acids. plos.orgd-nb.info
Desaturase/IsomeraseIntroduction of the double bond at the C-5 position.Fatty acid desaturases introduce double bonds in lipid biosynthesis.
PeroxygenaseHydroxylation of alkanes.Agrocybe aegerita peroxygenase hydroxylates linear alkanes. nih.govnih.gov

Genetic Basis of Biosynthetic Enzymes (e.g., TRI Gene Clusters)

The genes encoding the enzymes for secondary metabolite biosynthesis in fungi are often organized in biosynthetic gene clusters (BGCs). nih.gov This co-localization facilitates the coordinated regulation of the entire pathway. The TRI gene cluster in Fusarium is a well-studied example, containing genes for the enzymes, regulatory proteins, and transporters required for trichothecene production. nih.govmdpi.com

The TRI cluster contains genes for trichodiene synthase (Tri5), several cytochrome P450 monooxygenases (Tri4, Tri11, Tri13), and acetyltransferases (Tri3, Tri7, Tri101). mdpi.com The expression of the TRI genes is tightly regulated by transcription factors also located within the cluster, such as Tri6 and Tri10. nih.gov

It is highly probable that the biosynthetic pathway for this compound is also encoded by a BGC. This cluster would likely contain a PKS gene for the synthesis of the C23 backbone, several P450 genes for the hydroxylations, a desaturase or isomerase gene for the double bond formation, and regulatory and transport genes. The identification of such a cluster through genome mining and functional genomics would be a key step in elucidating the complete biosynthetic pathway.

Biotransformation and Metabolic Pathways of Analogous Polyhydroxylated Lipids

Fungi not only synthesize a vast array of secondary metabolites but also possess the enzymatic machinery to modify and metabolize existing compounds, a process known as biotransformation. frontiersin.orgnih.govnih.gov This capability is relevant to understanding the fate of polyhydroxylated lipids like this compound in fungal metabolism.

Fungal biotransformation reactions often involve hydroxylations, epoxidations, and oxidations, frequently catalyzed by cytochrome P450 monooxygenases. frontiersin.orgnih.gov For example, Alternaria species can hydroxylate sp3 and sp2 hybridized carbon atoms. nih.gov

In the context of trichothecenes, Fusarium species have developed mechanisms to detoxify their own mycotoxins. One such mechanism is the 3-O-acetylation of trichothecenes, catalyzed by the product of the Tri101 gene, which reduces their toxicity. mdpi.com Another detoxification pathway observed in Fusarium is the 4-O-glucosylation of trichothecenes, which can be considered a phase II xenobiotic metabolism. mdpi.com

The metabolism of long-chain alkanes and fatty acids is also well-established in fungi. ncl.ac.uknih.govfrontiersin.org These pathways typically involve initial hydroxylation by CYPs, followed by oxidation to aldehydes and carboxylic acids, and subsequent degradation via β-oxidation. It is plausible that a long-chain polyol like this compound could be further metabolized through similar oxidative pathways, potentially leading to its degradation or conversion into other bioactive molecules. The metabolism of the mycotoxin T-2 toxin in wheat, for instance, involves hydroxylation and conjugation with sugars or other small molecules. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for Tricos 5 Ene 1,2,3,4 Tetrol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule with the complexity of Tricos-5-ene-1,2,3,4-tetrol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign every proton and carbon signal and to establish connectivity and stereochemistry.

1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR for Carbon Backbone and Hydroxyl Group Assignments

The initial structural analysis begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the chemical environment of protons, their multiplicity revealing adjacent protons. The ¹³C NMR spectrum shows the number of non-equivalent carbons.

The structure of this compound features several distinct regions: a long saturated alkyl chain, a disubstituted olefinic bond (C-5/C-6), and a vicinal tetrol group (C-1 to C-4). The protons of the tetrol group (H-1 to H-4) are expected to resonate in the downfield region for aliphatic protons due to the deshielding effect of the attached hydroxyl groups. The olefinic protons (H-5 and H-6) would appear further downfield. The long methylene (B1212753) chain would produce a large, complex signal in the upfield region, with the terminal methyl group appearing as a distinct triplet.

While 1D NMR provides initial clues, 2D NMR is required for a complete and unambiguous assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between H-1/H-2, H-2/H-3, H-3/H-4, and H-4/H-5. A crucial correlation would also be seen between the olefinic protons H-5 and H-6, and between H-6 and the protons on C-7. This allows for the establishment of the spin system from C-1 through to the initial part of the alkyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu By combining COSY and HSQC data, the proton spin systems can be mapped directly onto the carbon backbone. Each proton signal in the tetrol and olefinic region is assigned to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the stereochemistry of the double bond (E/Z configuration) and the relative stereochemistry of the chiral centers in the tetrol moiety by observing through-space correlations between non-adjacent protons.

A summary of expected NMR data is presented below.

Hypothetical NMR Data for this compound

Position ¹³C δ (ppm) ¹H δ (ppm, mult., J in Hz) COSY Correlations HMBC Correlations (from ¹H to ¹³C)
1 ~72.5 ~3.60 (m) H-2 C-2, C-3
2 ~73.0 ~3.80 (m) H-1, H-3 C-1, C-3, C-4
3 ~74.0 ~3.75 (m) H-2, H-4 C-1, C-2, C-4, C-5
4 ~71.8 ~4.10 (m) H-3, H-5 C-2, C-3, C-5, C-6
5 ~130.5 ~5.50 (m) H-4, H-6 C-3, C-4, C-6, C-7
6 ~131.0 ~5.60 (m) H-5, H-7 C-4, C-5, C-7, C-8
7 ~32.0 ~2.10 (m) H-6, H-8 C-5, C-6, C-8, C-9
8-22 ~22-30 ~1.2-1.4 (br m) - -

Stereochemical Assignment through Chiral NMR Solvents and Anisotropy Effects

This compound contains four contiguous stereocenters (C-1, C-2, C-3, C-4), leading to multiple possible diastereomers and enantiomers. Determining the absolute configuration is a significant challenge.

One common strategy involves the use of chiral solvating agents or chiral derivatizing agents (CDAs). pwr.edu.pl For instance, preparing Mosher's esters by reacting the tetrol with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) would create diastereomeric esters. The magnetically anisotropic phenyl group of the MTPA reagent induces chemical shift differences (Δδ = δS - δR) in the ¹H NMR signals of the protons near the newly formed ester linkages. By analyzing the pattern of these induced shifts, the absolute configuration of the secondary alcohols can be determined.

Nuclear Overhauser effect (NOE) contacts between protons on neighboring ligands or parts of the molecule can help establish the relative stereochemistry. nih.gov By carefully analyzing the NOESY spectrum, the relative arrangement of the four hydroxyl groups can be inferred.

Advanced Pulse Sequences for Complex Structural Determination

For complex molecules where standard 2D NMR experiments may not resolve all ambiguities, advanced pulse sequences can be employed. Techniques like J-resolved spectroscopy can separate chemical shifts and coupling constants into different dimensions, simplifying complex multiplets.

Furthermore, advanced methods for measuring long-range heteronuclear coupling constants, such as J-IMPEACH-MBC or HETLOC, can provide precise values for ³JCH couplings. acs.org These coupling constants are dependent on the dihedral angle and can offer crucial conformational information and further confirmation of the assigned structure.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound. The molecular formula of the compound is C₂₃H₄₆O₄. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass, distinguishing it from other potential formulas with the same nominal mass.

Hypothetical HRMS Data for this compound

Ion Molecular Formula Calculated m/z Measured m/z
[M+H]⁺ C₂₃H₄₇O₄⁺ 387.3474 387.3472

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/adducted version) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide a wealth of structural information. nih.gov

For this compound, characteristic fragmentation pathways would include:

Sequential loss of water: The tetrol moiety is prone to losing multiple water molecules (H₂O, 18 Da) under MS/MS conditions.

Cleavage of the C-C bonds within the tetrol: Fragmentation between the hydroxylated carbons can provide information about the structure of the polar head group.

Cleavage adjacent to the double bond: The C-C bonds allylic to the double bond (C4-C5 and C7-C8) are susceptible to cleavage.

Fragmentation along the alkyl chain: A series of characteristic losses of alkyl fragments (e.g., CnH2n+2) from the non-polar tail.

Analyzing these fragmentation patterns allows for the confirmation of the connectivity of the tetrol, the position of the double bond, and the length of the alkyl chain. sciex.com

Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺ = m/z 387.3)

Fragment m/z Proposed Loss/Fragment Identity
369.3 [M+H - H₂O]⁺
351.3 [M+H - 2H₂O]⁺
333.3 [M+H - 3H₂O]⁺
315.3 [M+H - 4H₂O]⁺
Variable Cleavage at C5-C6 double bond

Table of Mentioned Compounds

Compound Name
This compound
(R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride

Derivatization Strategies for Enhanced MS Volatility and Detection

Mass spectrometry (MS) is a cornerstone of molecular analysis, but for polar, polyfunctional compounds like this compound, direct analysis, particularly with Gas Chromatography-Mass Spectrometry (GC-MS), is challenging. The four hydroxyl groups render the molecule non-volatile and thermally labile. Derivatization is a crucial sample preparation step to modify these functional groups, thereby increasing volatility and thermal stability, which improves chromatographic separation and detection sensitivity. researchgate.net

The primary strategy for a polyol like this compound is silylation. This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (B44280) (HMDS) are commonly used for this purpose. researchgate.netresearchgate.net The resulting TMS ether is significantly more volatile and less polar, making it amenable to GC-MS analysis. This chemical modification not only enables gas-phase analysis but also often leads to predictable and structurally informative fragmentation patterns upon ionization in the mass spectrometer. researchgate.net

Table 1: Derivatization Strategies for Polyols

Derivatization Reagent Target Functional Group Purpose Resulting Derivative
BSTFA Hydroxyl (-OH) Increase volatility, thermal stability Trimethylsilyl (TMS) ether
HMDS Hydroxyl (-OH) Increase volatility, thermal stability Trimethylsilyl (TMS) ether
Acetic Anhydride (B1165640) Hydroxyl (-OH) Increase volatility Acetate ester

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. researchgate.net These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment during a molecular vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. uni-siegen.despectroscopyonline.com

For this compound, the key vibrational modes would be:

O-H Stretching: A prominent, broad absorption band in the IR spectrum, typically between 3500 and 3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl groups. researchgate.net

C-H Stretching: Sharp peaks in the region of 3000-2850 cm⁻¹ in both IR and Raman spectra indicate the stretching vibrations of the long aliphatic (sp³) and alkene (sp²) C-H bonds. americanpharmaceuticalreview.com

C=C Stretching: A band of variable intensity, typically around 1650 cm⁻¹, corresponds to the stretching of the carbon-carbon double bond. This vibration is often stronger and more distinct in the Raman spectrum if the bond is symmetrically substituted. spectroscopyonline.com

C-O Stretching: Strong absorptions in the IR spectrum within the 1200-1000 cm⁻¹ range are indicative of C-O stretching vibrations from the tetrol moiety. researchgate.net

The collective data from both IR and Raman spectra provide a unique "fingerprint" that confirms the presence of the principal functional groups within the molecule's structure. uni-siegen.de

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Primary Active Spectroscopy
Hydroxyl (-OH) Stretching 3500 - 3300 (Broad) IR
Alkyl (C-H) Stretching 2960 - 2850 IR, Raman
Alkene (=C-H) Stretching 3100 - 3000 IR, Raman
Alkene (C=C) Stretching 1680 - 1640 Raman

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

While other spectroscopic methods provide clues about connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive technique for determining the three-dimensional arrangement of atoms in a molecule. mdpi.com This method can unambiguously establish the absolute stereochemistry of all chiral centers and the geometric configuration (E/Z) of the double bond, provided a high-quality single crystal of the compound can be grown. acs.org

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise positions of each atom. For this compound, this would provide exact data on:

Bond Lengths and Angles: Precise measurements for all covalent bonds.

Stereochemistry: The absolute configuration (R or S) at the chiral carbons C-1, C-2, C-3, and C-4.

Intermolecular Interactions: Details on how molecules pack together in the solid state, including hydrogen bonding networks involving the tetrol moiety. researchgate.net

Growing a suitable crystal of a long, flexible molecule can be challenging, but successful analysis provides an unparalleled level of structural detail. acs.org

Table 3: Structural Information from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Atomic Coordinates The precise x, y, z position of every atom in the asymmetric unit.
Bond Lengths The distance between the nuclei of two bonded atoms.
Bond Angles The angle formed between three connected atoms.
Torsional Angles The dihedral angle that describes the conformation around a chemical bond.

Hyphenated Chromatographic-Spectrometric Techniques (GC-MS, LC-MS) in Mixture Analysis

In natural product chemistry, target compounds are often found within complex biological mixtures. Hyphenated techniques, which couple the separation power of chromatography with the detection and identification capabilities of mass spectrometry, are indispensable for analyzing such samples. t27.ir

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of this compound, GC-MS requires prior derivatization (as discussed in section 4.2.3) to ensure the compound is volatile and stable enough to pass through the GC column. researchgate.netresearchgate.net The gas chromatograph separates the derivatized compound from other components in the mixture based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally well-suited for the direct analysis of polar, non-volatile, and thermally sensitive molecules like this compound without the need for derivatization. scholaris.caresearchgate.net In a typical setup, reversed-phase liquid chromatography separates the components of a mixture based on their hydrophobicity. The eluent from the LC column is then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI). ESI allows the molecule to be ionized directly from the solution phase into the gas phase with minimal fragmentation, typically yielding a protonated molecular ion [M+H]⁺, which confirms the molecular weight. researchgate.net Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where the molecular ion is fragmented to produce a characteristic pattern that aids in structural elucidation. acs.org

Table 4: Comparison of GC-MS and LC-MS for this compound Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires high volatility; mandatory derivatization for polyols. Does not require volatility; ideal for polar, non-volatile compounds.
Derivatization Necessary to convert -OH groups to more volatile ethers (e.g., TMS). Not required; direct analysis is possible.
Ionization Method Typically Electron Ionization (EI), causing extensive fragmentation. Typically Electrospray Ionization (ESI) or APCI (soft ionization).
Molecular Ion Often weak or absent in EI spectra. Strong molecular ion or adduct ion ([M+H]⁺, [M+Na]⁺) is common.

| Primary Application | Analysis of volatile and semi-volatile compounds in a mixture. | Analysis of non-volatile, polar, and thermally labile compounds. |

Stereochemical Investigations and Chiral Properties of Tricos 5 Ene 1,2,3,4 Tetrol

Elucidation of Multiple Stereogenic Centers and Geometric Isomers of the Alkene

Tricos-5-ene-1,2,3,4-tetrol possesses four stereogenic centers at carbons 1, 2, 3, and 4, each bearing a hydroxyl group. The presence of these four chiral centers means that the molecule can exist as 2^4 = 16 possible stereoisomers.

The double bond at the C-5 position introduces another layer of isomeric complexity. libretexts.orguop.edu.pk This double bond is non-terminal and has two different groups attached to each of the doubly bonded carbons, allowing for the existence of geometric isomers. libretexts.orgunizin.org These are designated as either cis/trans or, more formally using the Cahn-Ingold-Prelog priority rules, as (Z) or (E) isomers. savemyexams.com The combination of stereogenic centers and the geometric isomerism of the alkene results in a total of 16 diastereomeric pairs of enantiomers for each geometric isomer, leading to 32 possible distinct isomers.

The relative and absolute configurations of the stereogenic centers in complex polyols are often determined using a combination of advanced spectroscopic and chemical methods. nih.gov Techniques such as J-based configuration analysis using NMR spectroscopy can help determine the relative configurations of adjacent stereocenters. nih.govrsc.org For instance, the magnitude of vicinal proton-proton coupling constants (³JHH) provides valuable information about the dihedral angles between protons on adjacent carbons, which in turn relates to the syn or anti relationship of the substituents. rsc.org

Table 1: Potential Isomers of this compound

Isomer Type Description Number of Isomers
Stereoisomers Due to four chiral centers (C-1, C-2, C-3, C-4). 16
Geometric Isomers Due to the C-5 double bond. 2 (E and Z)

| Total Isomers | Combination of stereoisomers and geometric isomers. | 32 |

Conformational Analysis and Energy Minima Studies

The flexibility of the long alkyl chain in this compound allows it to adopt numerous conformations in solution. The most stable conformation for a straight-chain alkane is typically a zigzag shape to minimize steric hindrance. uop.edu.pk However, the presence of the tetrol moiety and the double bond introduces specific conformational preferences.

Conformational analysis aims to identify the most stable, low-energy conformations. This is often achieved through computational modeling and can be supported by experimental data from NMR, such as Nuclear Overhauser Effect (NOE) measurements, which provide through-space correlations between protons that are close to each other. rsc.org For polyketide-derived polyols, which share structural similarities, the chemical shift difference between diastereotopic methylene (B1212753) protons has been used to predict relative stereochemistry, which is inherently linked to conformational preferences. researchgate.net

Chiroptical Properties (Optical Rotation, Electronic Circular Dichroism) for Enantiomeric Characterization

Chiroptical techniques are essential for characterizing enantiomers, which have identical physical properties except for their interaction with plane-polarized light. Optical rotation measures the angle to which a chiral molecule rotates the plane of polarized light. Enantiomers will rotate light to an equal but opposite degree.

Electronic Circular Dichroism (ECCD) is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. For complex polyols, derivatization with a chromophore is often necessary to obtain a measurable CD spectrum. The resulting exciton-coupled circular dichroism (ECCD) spectrum can then be used to deduce the absolute stereochemistry of the molecule. nih.gov The modified Mosher's method, which involves creating diastereomeric esters and analyzing their ¹H NMR spectra, is another widely used technique to determine the absolute configuration of stereogenic centers bearing hydroxyl groups. mdpi.commdpi.com

Table 2: Hypothetical Chiroptical Data for a Pair of this compound Enantiomers

Property (1R,2R,3R,4R)-Tricos-5(E)-ene-1,2,3,4-tetrol (1S,2S,3S,4S)-Tricos-5(E)-ene-1,2,3,4-tetrol
Optical Rotation [α]D +X° -X°

| ECCD Maxima (after derivatization) | Positive Cotton Effect at λ₁ | Negative Cotton Effect at λ₁ |

Note: The values in this table are illustrative examples, as specific experimental data for this compound is not available.

Diastereomeric Relationships and Chromatographic Separation Techniques

Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). aocs.org The separation of diastereomeric polyols can be challenging due to their similar polarities.

To enhance separation, the hydroxyl groups of the tetrol can be derivatized to form esters or ethers. aocs.org For example, the formation of diastereomeric derivatives using a chiral reagent can facilitate separation. mdpi.com Another approach involves chromatography on silica (B1680970) gel impregnated with borate (B1201080) or arsenite, which can complex with the diol functionalities, allowing for the separation of diastereomers based on the stereochemistry of the hydroxyl groups. aocs.org

The choice of chromatographic column and mobile phase is critical. For instance, reversed-phase C18 columns are often used for the separation of long-chain organic molecules. mdpi.com Specialized chiral stationary phases in HPLC can also be employed for the direct separation of enantiomers. aocs.org In gas chromatography, ionic liquid capillary columns have shown promise in resolving positional and geometric isomers of long-chain unsaturated compounds. nih.gov

Molecular Mechanisms of Biological Interactions Excluding Clinical or Safety

Investigations into Molecular Target Binding and Enzyme Interactions of Polyols

Polyols are known to interact with and modulate the function of various proteins, particularly enzymes. This interaction is often driven by the ability of polyols to alter the solvent environment and to directly engage in hydrogen bonding.

One of the most well-understood roles of polyols is as protein stabilizers. researchgate.netresearchgate.net By being preferentially excluded from the protein's surface, polyols increase the thermodynamic cost of exposing the protein's hydrophobic core to the solvent, thus favoring a more compact, folded state. researchgate.netamericanpharmaceuticalreview.com This phenomenon, known as preferential hydration, can prevent the loss of enzymatic activity and increase thermal stability. researchgate.net For instance, glycerol (B35011) and sorbitol are widely used to stabilize enzymes in solution. researchgate.net

The polyol pathway is a key metabolic route where enzyme interactions are central. Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the reduction of glucose to the polyol sorbitol, using NADPH as a cofactor. researchgate.net Under certain conditions, the accumulation of sorbitol can lead to cellular stress, making aldose reductase a significant target for investigation. researchgate.net

Polyols can also influence specific binding events, such as those between antigens and antibodies. A class of monoclonal antibodies known as "polyol-responsive monoclonal antibodies" (PR-mAbs) demonstrates this interaction. nih.gov These antibodies exhibit high affinity for their target antigen under standard conditions but have their affinity significantly lowered in the presence of polyols and nonchaotropic salts. nih.gov This property is exploited in immunoaffinity chromatography for the gentle elution of target proteins. nih.gov

Table 1: Examples of Polyol Interactions with Proteins and Enzymes
Polyol TypeInteracting Protein/EnzymeObserved EffectPrimary MechanismReference
Glycerol, SorbitolGeneral Proteins/Enzymes (e.g., Lysozyme, Nucleocapsid protein)Stabilization of native structure, prevention of aggregation. researchgate.netPreferential exclusion, modification of solvent properties. researchgate.netamericanpharmaceuticalreview.com researchgate.netamericanpharmaceuticalreview.com
Glucose (leading to Sorbitol)Aldose ReductaseServes as a substrate for conversion to sorbitol. researchgate.netDirect binding to the enzyme active site. researchgate.net researchgate.net
Various Low MW PolyolsPolyol-Responsive Monoclonal Antibodies (PR-mAbs)Reduces antigen-antibody binding affinity. nih.govDisruption of the antigen-antibody interaction, allowing gentle elution. nih.gov nih.gov

Role of the Tetrol Scaffold in Modulating Biochemical Pathways

The term "scaffold" can refer to the core structure of a molecule or to larger systems that organize biochemical pathways. In medicinal chemistry, the 1,2,3,4-tetrol framework is considered a "privileged scaffold" because it is a structural motif found in numerous pharmaceuticals and biologically active natural products. researchgate.net The dense arrangement of hydroxyl groups provides multiple points for hydrogen bonding, influencing how the molecule is recognized by biological targets and modulating its solubility and distribution.

In the context of metabolic engineering, synthetic scaffolds (made from proteins, RNA, or DNA) are designed to co-localize enzymes of a specific pathway. frontiersin.orgnih.gov This strategy mimics natural multi-enzyme complexes and can dramatically increase the efficiency of a biochemical pathway by channeling substrates between active sites, increasing local enzyme concentrations, and reducing the loss of intermediates. frontiersin.orgmdpi.com While Tricos-5-ene-1,2,3,4-tetrol itself is not a scaffold in this sense, its biosynthesis within an organism could be part of a pathway organized by such scaffold systems.

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses at a Mechanistic Level

Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure to its biological effect. For polyols and tetrols, SAR studies often focus on the number and configuration of hydroxyl groups, the length of the carbon chain, and the presence of other functional groups. researchgate.netrsc.org

A study on liamocins, which are antibacterial polyol lipids, demonstrated that the polyol head group determines structural diversity. nih.gov When the producing fungus, Aureobasidium pullulans, was grown on different polyols, it incorporated them into the final structure, creating liamocin variants with head groups like D-mannitol, D-sorbitol, or glycerol. nih.gov These structural variants retained their selective antibacterial activity against Streptococcus species, indicating that while the tetrol or polyol scaffold is essential, some variation is tolerated without losing the specific biological response. nih.gov

In the case of trichothecenes, a class of sesquiterpenoid mycotoxins that includes tetrol-containing compounds like Tricho-9-ene-2α,3α,11α,16-tetraol, the pattern of hydroxylation and the presence of an epoxide group are critical for their toxicity. scielo.org.mx The biochemical basis for their activity is the inhibition of protein biosynthesis. scielo.org.mx SAR studies on these complex molecules have shown that modifications to the hydroxyl groups on the scaffold significantly impact their cytotoxic potency. researchgate.net

Table 2: Structure-Activity Relationship (SAR) Insights for Polyol-Containing Compounds
Compound ClassStructural Feature VariedImpact on Biological ActivityReference
LiamocinsPolyol head group (e.g., Mannitol (B672), Sorbitol, Glycerol)Creates structural variants that retain selective antibacterial activity against Streptococcus. nih.gov nih.gov
TrichothecenesHydroxylation pattern on the sesquiterpenoid scaffoldCrucial for cytotoxic properties and inhibition of protein synthesis. scielo.org.mxresearchgate.net scielo.org.mxresearchgate.net
General PolyolsNumber of hydroxyl groupsCorrelates with the ability to lower water activity. mdpi.com mdpi.com

Interactions with Biological Macromolecules (e.g., Proteins, Lipids, Nucleic Acids)

The interactions of polyols with macromolecules are multifaceted, involving both direct and indirect effects.

Proteins: The primary interaction between polyols and proteins is mediated by water. As mentioned, polyols tend to stabilize the folded state of proteins through the principle of preferential exclusion. researchgate.netamericanpharmaceuticalreview.com However, the interaction is more complex. NMR studies have revealed that polyols like glycerol and sorbitol can directly affect the internal structure of proteins by shortening and strengthening the backbone hydrogen bonds. nih.gov This effect is proposed to arise from a "hydrogen bond competition" mechanism, where osmolytes weaken the hydrogen bonds between the protein and the solvent, thereby strengthening the intramolecular hydrogen bonds within the protein itself. nih.gov This strengthening of hydrogen bonds can lead to tighter binding between a protein and its ligand. nih.gov

Lipids: Polyols can interact with lipids, particularly in the context of larger molecules. Liamocins, for example, are polyol lipids where a mannitol or other polyol head group is ester-linked to fatty acid chains. nih.gov This amphipathic structure allows them to interact with cell membranes, which is likely related to their selective antibacterial activity.

Other Biopolymers: Polyols also interact with polysaccharides. In food systems, polyols such as glycerol and sorbitol have been shown to interact with starch and gluten biopolymers. nih.gov FTIR spectroscopy studies indicate that the addition of polyols can reduce the extent of starch retrogradation (recrystallization upon cooling), likely by interfering with the hydrogen bonding between starch chains. nih.gov They can also alter the hydrogen bonds between polypeptide chains in gluten. nih.gov

Table 3: Summary of Polyol Interactions with Biological Macromolecules
MacromoleculeType of InteractionConsequenceReference
ProteinsIndirect (Preferential Hydration) & Direct (H-bond modulation)Stabilizes folded structure; strengthens internal H-bonds; can enhance ligand binding. researchgate.netnih.gov researchgate.netnih.gov
LipidsComponent of Polyol Lipids (e.g., Liamocins)Forms amphipathic structures that can interact with cell membranes. nih.gov nih.gov
Polysaccharides (e.g., Starch)Interference with intermolecular hydrogen bondingReduces starch retrogradation. nih.gov nih.gov

Chemical Transformations and Derivatization Studies of Tricos 5 Ene 1,2,3,4 Tetrol

Selective Functionalization of Hydroxyl Groups

The 1,2,3,4-tetrol moiety contains one primary (C-1) and three secondary (C-2, C-3, C-4) hydroxyl groups, creating a significant challenge and opportunity for regioselective functionalization. The primary hydroxyl group is sterically more accessible and generally more reactive than its secondary counterparts. This inherent difference in reactivity is often exploited to achieve selective modification at the C-1 position.

Advanced catalytic methods can enhance this selectivity. For instance, borinic acid-catalyzed reactions have proven effective for the regioselective sulfonylation of polyols. scholaris.ca This strategy involves the transient formation of a borinate ester, which directs the reaction to a specific hydroxyl group. In the case of Tricos-5-ene-1,2,3,4-tetrol, such a method would be expected to yield the C-1 monotosylate with high fidelity, leaving the secondary hydroxyls untouched. This approach avoids tedious multi-step protection-deprotection sequences that are common in polyol chemistry. scholaris.ca

Common selective functionalization reactions include:

Silylation: Reaction with bulky silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) preferentially protects the primary C-1 hydroxyl.

Acylation: Esterification with acyl chlorides or anhydrides under controlled conditions can selectively yield the C-1 ester.

Tosylation: The formation of a C-1 tosylate provides an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions exclusively at this position.

Table 1: Examples of Regioselective Reactions at the C-1 Hydroxyl Group

Reaction Type Reagent Expected Major Product Basis of Selectivity
Silylation tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole Tricos-5-ene-1-O-(tert-butyldimethylsilyl)-1,2,3,4-tetrol Steric hindrance around secondary hydroxyls favors reaction at the primary C-1 position.
Acylation Acetyl chloride (AcCl), Pyridine (low temp.) Tricos-5-ene-1-O-acetyl-1,2,3,4-tetrol Higher reactivity of the primary hydroxyl allows for selective acylation under kinetic control.
Tosylation p-Toluenesulfonyl chloride (TsCl), N,N-Diisopropylethylamine, cat. Arylborinic acid Tricos-5-ene-1-O-tosyl-1,2,3,4-tetrol Catalytic cycle involving a borinate ester intermediate directs functionalization to the terminal hydroxyl group. scholaris.ca
Oxidation 2,2,6,6-Tetramethylpiperidinyloxyl (TEMPO) 2,3,4-trihydroxy-tricos-5-enoic acid Chemoselective oxidation of the primary alcohol to a carboxylic acid, leaving secondary alcohols and the alkene intact.

Modifications of the Alkene Moiety (e.g., Hydrogenation, Epoxidation)

The isolated double bond at the C-5 position offers another site for chemical modification, independent of the polar tetrol head. Standard alkene transformations can be applied to introduce new functionalities or to saturate the hydrocarbon tail. These reactions are typically chemoselective, leaving the hydroxyl groups unaffected under appropriate conditions.

Key modifications include:

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the C-5 alkene into a 5,6-epoxide. This reactive three-membered ring can be opened by various nucleophiles to generate a wide array of 1,2-difunctionalized derivatives.

Dihydroxylation: Asymmetric dihydroxylation methods can convert the alkene into a 1,2-diol, yielding Tricosane-1,2,3,4,5,6-hexol. This transformation adds further polarity and stereochemical complexity to the molecule.

Table 2: Representative Modifications of the C-5 Alkene Moiety

Reaction Reagent(s) Product
Hydrogenation H₂, Palladium on Carbon (Pd/C) Tricosane-1,2,3,4-tetrol
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA) 5,6-Epoxy-tricosane-1,2,3,4-tetrol
Halohydrin Formation N-Bromosuccinimide (NBS), H₂O 6-Bromo-tricosane-1,2,3,4,5-pentol
Dihydroxylation Osmium tetroxide (OsO₄), N-Methylmorpholine N-oxide (NMO) Tricosane-1,2,3,4,5,6-hexol

Formation of Complex Derivatives for Probing Structure-Property Relationships

To conduct thorough structure-property or structure-activity relationship (SAR) studies, a library of diverse analogues is required. researchgate.net This is achieved by combining the selective reactions described above or by employing more complex transformations. For example, the synthesis of macrocyclic derivatives, similar to those found in classes of natural products like trichothecenes, can reveal insights into how conformational constraint affects function. researchgate.net

Examples of complex derivatization strategies include:

Full Acylation: Reacting the parent compound with an excess of a strong acylating agent like acetic anhydride (B1165640) yields the tetra-acetate derivative. This masks all hydroxyl groups, dramatically increasing lipophilicity and allowing for the assessment of the polyol moiety's importance.

Macrocyclization: The C-1 and C-4 hydroxyls could be linked together with a dicarboxylic acid or a similar bifunctional linker to create a macrocyclic ether or ester, thus restricting the conformation of the tetrol head group.

Glycosylation: The primary C-1 hydroxyl can serve as an attachment point for carbohydrate units, creating glycosylated derivatives with altered solubility and interaction profiles.

Table 3: Examples of Complex Derivatives for Structure-Property Analysis

Derivative Name Structural Modification Rationale for Synthesis
This compound tetra-acetate All four hydroxyl groups are esterified to acetates. To evaluate the role of hydrogen-bonding capacity by masking all hydroxyls. gla.ac.uk
Tricosane-1,2,3,4-tetrol The C5=C6 double bond is saturated to an alkane. To determine the influence of the alkene moiety on the molecule's properties.
5,6-Epoxy-tricosane-1,2,3,4-tetrol The C5=C6 double bond is converted to an epoxide. To introduce a reactive handle for further functionalization or to assess the effect of an electrophilic site.
1-O-Tosyl-tricos-5-ene-1,2,3,4-tetrol The primary C-1 hydroxyl is selectively converted to a tosylate. To create a precursor for introducing a wide range of functionalities at the C-1 position via nucleophilic substitution. scholaris.ca

Regioselective and Chemoselective Reactions on Multifunctional Scaffolds

The simultaneous presence of multiple functional groups makes this compound a challenging yet ideal substrate for exploring advanced selective reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another (e.g., alkene vs. alcohol). rsc.org For instance, catalytic hydrogenation with Pd/C is highly chemoselective for the alkene, leaving the hydroxyl groups intact. Conversely, oxidation with a reagent like pyridinium (B92312) chlorochromate (PCC) could selectively oxidize the alcohols without affecting the C=C double bond.

Regioselectivity describes the preference for reaction at one position over another within the same functional group type (e.g., primary vs. secondary alcohol). scholaris.cawikipedia.org As discussed, enzyme- or catalyst-mediated reactions can provide exquisite control. Borinic acid catalysis to selectively functionalize the C-1 hydroxyl is a prime example of high regioselectivity. scholaris.ca Another strategy involves using protecting groups; for example, the C-1 and C-2 hydroxyls could be protected as an acetonide, allowing for selective reaction at the C-3 and C-4 positions.

These selective transformations are fundamental to the efficient synthesis of well-defined derivatives, enabling a precise correlation between chemical structure and physical or biological properties.

Computational Chemistry and Modeling of Tricos 5 Ene 1,2,3,4 Tetrol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For Tricos-5-ene-1,2,3,4-tetrol, these calculations can determine the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule might interact with other reagents or biological targets. For this compound, the hydroxyl groups and the double bond would be regions of significant interest in an ESP map.

Table 1: Illustrative Quantum Chemical Properties for this compound Note: The following data are hypothetical examples of what quantum chemical calculations would yield and are for illustrative purposes only.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (e.g., at the C=C bond).
LUMO Energy-0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment2.1 DQuantifies the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

This compound is a flexible molecule due to its long aliphatic chain and multiple rotatable single bonds. Molecular Dynamics (MD) simulations are a computational method used to explore the vast number of possible three-dimensional arrangements, or conformations, that this molecule can adopt over time. researchgate.net

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. By simulating the molecule in a virtual environment that mimics physiological conditions (e.g., in a water box at a specific temperature and pressure), researchers can observe its dynamic behavior. This provides a detailed picture of the molecule's conformational landscape, identifying the most stable (low-energy) conformations and the energy barriers between them. Understanding the preferred shapes of this compound is crucial, as its biological activity is intrinsically linked to the specific 3D structure that interacts with a receptor or enzyme.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective for predicting spectroscopic data, which is invaluable for structure elucidation and verification. mdpi.com Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies can aid in the interpretation of experimental spectra and confirm the proposed structure of a newly synthesized or isolated compound. arxiv.org

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts using quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, is a well-established technique. mdpi.com These calculations provide theoretical chemical shifts that can be compared with experimental data, helping to assign specific signals to the correct atoms in the molecule. nih.gov For a complex molecule like this compound, this can be particularly useful in distinguishing between the signals of the numerous methylene (B1212753) groups in the long alkyl chain and the protons and carbons of the tetrol head group.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties of this compound Note: The following data are hypothetical examples generated for illustrative purposes to show how computational predictions are presented. Solvent and reference standard would affect actual values.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-OH4.1-
C1-64.5
C2-72.8
C3-73.1
C4-71.9
C55.6128.9
C65.5131.2
C7-C22 (range)1.2-1.422.0-32.0
C230.914.1

IR Frequencies Prediction: The same quantum chemical methods can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. These calculations can predict the frequencies for key functional groups, such as the O-H stretching of the alcohol groups, the C=C stretching of the alkene, and the C-H stretching of the alkyl chain. This information helps to confirm the presence of these functional groups in the molecule.

Table 3: Illustrative Predicted IR Frequencies for this compound Note: The following data are hypothetical examples for illustrative purposes.

Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
O-H Stretch (broad)3350-3450Alcohol (tetrol)
C-H Stretch (sp³)2850-2960Alkyl chain
C=C Stretch1650Alkene
C-O Stretch1050-1150Alcohol

In Silico Approaches for Structure-Activity Modeling of Analogues

In silico structure-activity relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a compound relates to its biological activity. researchgate.netresearchgate.net For this compound, if a particular biological activity were identified, SAR studies could be used to design analogues with potentially improved properties.

This process involves creating a library of virtual analogues by making small, defined modifications to the parent structure (e.g., changing the length of the alkyl chain, altering the stereochemistry of the tetrol, or modifying the double bond). Computational methods are then used to predict the activity of these analogues. One common technique is molecular docking, where the virtual compounds are fitted into the binding site of a target protein to predict their binding affinity. d-nb.info

By correlating the structural features of the analogues with their predicted activities, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the activity of new, untested analogues, guiding synthetic efforts toward more potent and selective compounds.

Table 4: Illustrative In Silico SAR Data for Analogues of this compound Note: The following data are hypothetical and for illustrative purposes only. Activity scores are relative and depend on the specific biological target and computational model used.

Analogue ModificationHypothetical Docking Score (kcal/mol)Predicted Change in Activity
Parent (this compound)-7.5Baseline
Saturation of C5=C6 bond-6.8Decrease
Epoxidation of C5=C6 bond-8.2Increase
Shorten alkyl chain to 18 carbons (Oleyl)-7.1Decrease
Esterification of C1-OH-7.9Increase

Potential Applications in Advanced Chemical Systems and Materials Science

Role as Chiral Building Blocks in the Asymmetric Synthesis of Complex Molecules

The structure of Tricos-5-ene-1,2,3,4-tetrol, featuring four hydroxyl groups on a long carbon chain with a defined stereochemistry, theoretically positions it as a valuable chiral building block in asymmetric synthesis. Chiral molecules, which are non-superimposable on their mirror images, are crucial in the development of pharmaceuticals and other biologically active compounds. The stereogenic centers of the tetrol portion of this compound could be utilized to introduce specific chirality into larger, more complex molecules. However, specific documented examples of this compound being used for this purpose are not readily found in scientific literature. General strategies for the synthesis of chiral 1,2,3,4-tetraols from non-carbohydrate starting materials have been developed, highlighting the importance of this class of compounds as privileged scaffolds in various applications. mdpi.com

Precursors in Polymer Chemistry and Functional Material Design (e.g., Polyurethane Synthesis)

The four hydroxyl groups of this compound make it a potential polyol precursor in polymer chemistry. Polyols are fundamental reactants in the synthesis of polyurethanes, a versatile class of polymers with a wide range of applications. In a typical polyurethane synthesis, a polyol reacts with a di- or polyisocyanate. The long aliphatic chain of this compound could impart flexibility and hydrophobicity to the resulting polymer, while the four hydroxyl groups would allow for the formation of a cross-linked network, leading to materials with specific mechanical and thermal properties. Despite this potential, there is a lack of specific studies in the available literature that describe the use of this compound in the synthesis of polyurethanes or other functional materials.

Investigation in Self-Assembly and Supramolecular Chemistry

The amphiphilic nature of this compound, combining a hydrophilic tetrol head group with a long hydrophobic hydrocarbon tail, suggests its potential for investigation in the field of self-assembly and supramolecular chemistry. Molecules with such characteristics can spontaneously organize into well-defined structures like micelles, vesicles, or liquid crystals in appropriate solvents. The hydrogen bonding capabilities of the four hydroxyl groups could play a significant role in directing the self-assembly process, leading to the formation of complex supramolecular architectures. While the principles of self-assembly for similar molecules are well-established, specific research on the self-assembling properties of this compound has not been identified in the reviewed literature.

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological processes at the molecular level. The structure of this compound, with its long lipid-like chain, could potentially be functionalized to create probes for investigating cellular membranes or lipid-protein interactions. The hydroxyl groups offer points for the attachment of reporter groups such as fluorophores or affinity tags. However, the development and application of chemical probes based specifically on the this compound scaffold are not documented in the available scientific research. The design of such probes would depend on the specific biological question being addressed and would require significant synthetic modification.

Future Perspectives and Emerging Research Directions

Development of Novel, Stereocomplementary Synthetic Methodologies for Long-Chain Tetrols

The precise three-dimensional arrangement of the four hydroxyl groups in Tricos-5-ene-1,2,3,4-tetrol is critical to its function. Future research must prioritize the development of synthetic methods that can control the stereochemistry of these groups.

A primary challenge is creating all possible stereoisomers of the 1,2,3,4-tetrol moiety on a long aliphatic chain. Methodologies for the syn-dihydroxylation of alkenes, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), are well-established for creating vicinal diols with syn-stereochemistry. libretexts.orgchemistrysteps.com Similarly, anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed ring-opening. chemistrysteps.com

For a tetrol, these reactions would need to be applied sequentially or in novel combinations. A key research direction will be the development of stereocomplementary catalytic systems . This involves designing catalyst and reagent pairs that, under similar conditions, can selectively produce different stereoisomers from a common precursor. For instance, chemoenzymatic strategies, which combine chemical synthesis with enzymatic reactions, offer significant promise. Lipases and esterases could be used for kinetic resolution of diol or tetrol intermediates, separating enantiomers and diastereomers with high selectivity. researchgate.net

Future work should also focus on substrate-controlled and reagent-controlled diastereoselective reactions to build the tetrol structure on the existing chiral centers of a precursor molecule. This would involve a deep understanding of the transition states to predict and control the stereochemical outcome.

Deeper Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Nature is a master chemist, and it is plausible that long-chain tetrols are produced through yet-undiscovered biosynthetic pathways. Research into the biosynthesis of long-chain alkenes in organisms like Micrococcus luteus has identified key enzymes and pathways, such as those involving decarboxylative Claisen condensation. nih.govbiofueljournal.com A crucial future direction is to investigate whether subsequent enzymatic modifications, like hydroxylation, occur on these alkene backbones.

The primary candidates for such transformations are hydroxylating enzymes . acs.org This includes:

Cytochrome P450 Monooxygenases (P450s): This vast superfamily of enzymes is known to hydroxylate a wide range of substrates, including fatty acids and alkanes. researchgate.net Future research will involve genome mining and heterologous expression to identify P450s capable of multiple, sequential hydroxylations on a long-chain alkene. Directed evolution could then be used to enhance their activity and selectivity. researchgate.net

Unspecific Peroxygenases (UPOs): These robust extracellular enzymes can catalyze the epoxidation and hydroxylation of long-chain alkenes and require only hydrogen peroxide as a cosubstrate, making them attractive for biocatalysis. researchgate.netnih.govmdpi.com Studies have shown UPOs can produce epoxides and hydroxylated derivatives from alkenes, which are key intermediates for tetrol synthesis. researchgate.netnih.gov

Di-iron and Manganese-dependent Oxygenases: Enzymes like methane (B114726) monooxygenase are known to hydroxylate unactivated C-H bonds. biorxiv.org Exploring the diversity of these enzymes in different microorganisms may reveal catalysts that can introduce multiple hydroxyl groups into long aliphatic chains.

A comparative summary of relevant enzyme classes is presented below.

Enzyme ClassTypical FunctionPotential Role in Tetrol Biosynthesis
Cytochrome P450sFatty acid hydroxylation, detoxificationSequential hydroxylation of the alkene or saturated chain
Unspecific Peroxygenases (UPOs)Epoxidation and hydroxylation of alkenesFormation of epoxide and diol intermediates
Alkene MonooxygenasesEpoxidation of alkenesInitial epoxidation of the double bond
LipoxygenasesDioxygenation of polyunsaturated fatty acidsIntroduction of hydroperoxy groups, precursors to hydroxyls

Integration of Advanced Analytical Techniques for Real-time Monitoring of Reactions and Biological Processes

Understanding the complex chemical and biological processes involved in the synthesis and function of this compound requires advanced analytical methods capable of real-time monitoring. This allows for the observation of transient intermediates, optimization of reaction conditions, and elucidation of mechanisms.

Process Analytical Technology (PAT) is a framework for designing and controlling manufacturing processes through timely measurements of critical quality attributes. americanpharmaceuticalreview.com For chemical synthesis, techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products without the need for sampling. americanpharmaceuticalreview.comspectroscopyonline.com

For both chemical and biological systems, mass spectrometry (MS) offers unparalleled sensitivity and selectivity. americanpharmaceuticalreview.com Emerging techniques suitable for future research include:

Rapid Evaporative Ionization Mass Spectrometry (REIMS): This method allows for the real-time analysis of biological tissues or reaction mixtures with minimal sample preparation. It has been used to monitor lipid oxidation in real-time. researchgate.netacs.orgacs.org

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): This technique can monitor volatile compounds in real-time and has been applied to track lipid oxidation and other chemical changes in food products. csic.es

Automated HPLC-MS Systems: The development of automated platforms that can sample a reaction, perform chromatographic separation, and analyze the components by MS provides high-fidelity data for reaction profiling and mechanistic studies. rsc.org

These advanced techniques will be indispensable for optimizing the stereoselective synthesis of long-chain tetrols and for studying their interactions and transformations within complex biological matrices.

Computational Design and Optimization of this compound Derivatives for Specific Mechanistic Studies

Computational chemistry provides a powerful tool for predicting the properties of molecules and guiding experimental work. researchgate.net For a molecule like this compound, computational methods can be used to design derivatives with tailored properties to probe specific biological or chemical functions.

Density Functional Theory (DFT) can be used to calculate the geometric and electronic structures of different stereoisomers of the tetrol, predicting their relative stabilities and spectroscopic signatures. mdpi.comacs.org This information is vital for identifying the most likely structures to be found in nature or produced in a synthesis.

Molecular Dynamics (MD) simulations can be employed to study how this compound and its derivatives interact with other molecules, such as proteins or lipid membranes. nih.govacs.orgspringernature.com These simulations can reveal:

Lipid-Protein Interactions: How the tetrol might bind to a protein, identifying key amino acid residues and the role of the hydroxyl groups in this interaction. nih.govbiorxiv.org

Membrane Perturbation: How the insertion of a long-chain tetrol affects the structure and dynamics of a lipid bilayer.

Reaction Mechanisms: Simulating the interaction of the tetrol with an enzyme can provide insights into its metabolic fate.

By computationally screening a library of virtual derivatives (e.g., by altering chain length, double bond position, or adding functional groups), researchers can identify promising candidates for synthesis. These targeted molecules can then be used in mechanistic studies to confirm or refute hypotheses generated by the computational models, creating a powerful synergy between theoretical and experimental research.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT)Predict structure, stability, and spectroscopic properties of stereoisomers.
Molecular Dynamics (MD)Simulate interactions with proteins and membranes; study conformational changes.
Quantum Mechanics/Molecular Mechanics (QM/MM)Model enzymatic reactions involving the tetrol to elucidate metabolic pathways.
Virtual ScreeningDesign and evaluate derivatives with optimized properties for specific biological targets.

Q & A

Q. What in vitro models are suitable for studying the compound’s toxicity mechanisms?

  • Methodological Answer : Use human cell lines (e.g., HepG2 for hepatotoxicity) exposed to graded concentrations. Assess cytotoxicity via MTT assays and oxidative stress markers (e.g., glutathione depletion). Compare results with structurally related compounds like conduritol analogs .

Q. How can this compound be integrated into natural product synthesis?

  • Methodological Answer : Leverage its cyclohexene tetrol backbone as a chiral building block. For example, conduritol derivatives serve as intermediates in synthesizing alkaloids or glycosidase inhibitors. Functionalize via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What experimental designs evaluate the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. How should researchers design a PICOS framework for studying this compound’s biological activity?

  • Methodological Answer :
  • Population : Cell lines or enzyme systems relevant to the target pathway.
  • Intervention : Dose-response assays with purified compound.
  • Comparison : Positive/negative controls (e.g., known inhibitors).
  • Outcome : IC50 values or kinetic parameters (e.g., KmK_m, VmaxV_{max}).
  • Study Design : Randomized, blinded in vitro experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.